molecular formula C11H12N2O2 B13549305 Methyl 2-[(4-cyanophenyl)amino]propanoate

Methyl 2-[(4-cyanophenyl)amino]propanoate

Cat. No.: B13549305
M. Wt: 204.22 g/mol
InChI Key: IGHKAKINXSIIIN-UHFFFAOYSA-N
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Description

Methyl 2-[(4-cyanophenyl)amino]propanoate is an organic compound characterized by a propanoate ester backbone, a 4-cyanophenylamino substituent, and a methyl ester group. Its molecular formula is C₁₁H₁₂N₂O₂, with a molecular weight of 204.23 g/mol. The 4-cyanophenyl group introduces strong electron-withdrawing properties, enhancing reactivity in nucleophilic substitution or coupling reactions. This compound is often utilized as an intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors or anticoagulants, as inferred from its structural analogs in impurity standards (e.g., N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide in ).

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 2-(4-cyanoanilino)propanoate

InChI

InChI=1S/C11H12N2O2/c1-8(11(14)15-2)13-10-5-3-9(7-12)4-6-10/h3-6,8,13H,1-2H3

InChI Key

IGHKAKINXSIIIN-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)NC1=CC=C(C=C1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(4-cyanophenyl)amino]propanoate typically involves the reaction of 4-cyanophenylamine with methyl 2-bromopropanoate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction mixture is then heated to reflux, and the product is isolated by standard workup procedures, including extraction and purification by column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product . The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-cyanophenyl)amino]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Methyl 2-[(4-bromo-2-nitrophenyl)(methyl)amino]-2-methylpropanoate ()
  • Molecular Formula : C₁₂H₁₅BrN₂O₄
  • Key Features : Bromo and nitro groups at the 4- and 2-positions of the phenyl ring.
  • Comparison: The nitro and bromo substituents increase steric hindrance and electron-withdrawing effects compared to the cyano group in the target compound. This enhances electrophilicity but reduces solubility in polar solvents.
Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate ()
  • Molecular Formula: C₁₈H₂₁NO₄S
  • Key Features : A sulfonamide group linked to a 4-methylphenyl ring.
  • Comparison: The sulfonyl group introduces polarity, improving aqueous solubility. However, the bulkier sulfonamide substituent may reduce membrane permeability compared to the compact cyano group.

Ester Group Modifications

Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate ()
  • Molecular Formula: C₁₃H₁₃NO₂
  • Key Features: Ethyl ester and a trans-cyanoacrylate structure.
  • The α,β-unsaturated ester (acrylate) enables conjugation reactions, unlike the saturated ester in the target compound.
Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate hydrochloride ()
  • Molecular Formula: C₁₂H₁₈ClNO₄S
  • Key Features : Methanesulfonyl group and ethyl ester.
  • Comparison : The sulfonyl group and hydrochloride salt improve crystallinity and stability. However, the ethyl ester may slow metabolic hydrolysis compared to the methyl ester in the target compound.

Functional Group Complexity

[2-(4-cyanoanilino)-2-oxoethyl] (2S)-2-[(4-fluorobenzoyl)amino]-3-(1H-indol-3-yl)propanoate ()
  • Molecular Formula : C₂₆H₂₂FN₅O₄
  • Key Features : Indole and fluorobenzoyl moieties.
  • Comparison : The indole group enables π-π stacking interactions in biological targets (e.g., kinase inhibitors), while the fluorobenzoyl group enhances metabolic stability. This complexity contrasts with the simpler structure of the target compound, which is more suited for synthetic intermediate roles.

Sulfonamide vs. Cyano Group Comparisons

Methyl 2-([(4-chlorophenyl)sulfonyl]amino)propanoate ()
  • Molecular Formula: C₁₀H₁₂ClNO₄S
  • Key Features : Chlorophenylsulfonyl substituent.
  • Comparison: Sulfonamides are stronger acids (pKa ~1–2) than cyano-substituted compounds (pKa ~10–12), influencing ionization state at physiological pH. This affects binding to targets like serum proteins.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties
Methyl 2-[(4-cyanophenyl)amino]propanoate C₁₁H₁₂N₂O₂ 4-cyanophenylamino, methyl 204.23 High reactivity, moderate solubility
Methyl 2-[(4-bromo-2-nitrophenyl)(methyl)amino]-2-methylpropanoate C₁₂H₁₅BrN₂O₄ Bromo, nitro, methyl 347.17 High electrophilicity, low solubility
Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate C₁₈H₂₁NO₄S Sulfonamide, methylphenyl 347.43 Polar, crystalline
Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate C₁₃H₁₃NO₂ Ethyl ester, cyanoacrylate 215.25 Conjugation-prone, hydrophobic

Biological Activity

Methyl 2-[(4-cyanophenyl)amino]propanoate, also known as methyl (2R)-2-amino-3-(4-cyanophenyl)propanoate, is an organic compound with significant biological activity. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H12N2O2
  • Molecular Weight : 204.22 g/mol
  • Functional Groups : Contains an amino group, a cyano group, and a methyl ester group.

The presence of the cyano group enhances the compound's ability to form hydrogen bonds and participate in electrostatic interactions, which are crucial for its biological activity.

This compound has been studied for its interactions with various biological targets, primarily enzymes and receptors. The mechanisms include:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which may lead to therapeutic effects in various diseases.
  • Protein Interactions : The amino group can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity.

Anticancer Activity

Research indicates that compounds structurally similar to this compound exhibit anticancer properties. For instance:

  • In Vitro Studies : The compound demonstrated inhibitory activity against human cancer cell lines, suggesting its potential as an anticancer agent .
  • Mechanisms : It may induce apoptosis and cell cycle arrest through modulation of histone deacetylases (HDACs), which are critical in cancer progression .

Enzyme Inhibition

The compound has been noted for its role in enzyme inhibition, particularly:

  • HDAC Inhibition : Similar compounds have been shown to inhibit class I HDAC isoforms, leading to increased levels of acetylated histones, which can alter gene expression related to cancer progression .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameMolecular FormulaUnique Features
Methyl 2-amino-3-(4-cyanophenyl)propanoateC11H12N2O2Contains both cyano and amino groups
Methyl 3-(4-cyanophenyl)-2-hydroxyimino propanoateC11H12N2O3Hydroxyimino functional group
Methyl 2-amino-3-(4-chlorophenyl)propanoateC11H12ClN2O2Chlorine substitution instead of cyano
Methyl 3-(4-cyanophenyl)-2-methylpropanoateC12H15N2O2Additional methyl group on the propanoic chain
3-(4-Cyanophenyl)propanoic acidC10H9NO2Lacks the methyl ester functionality

This table highlights the distinctiveness of this compound due to its unique functional groups that enhance its reactivity and biological properties compared to other derivatives.

Case Studies and Research Findings

  • Study on Antitumor Activity :
    • A study involving xenograft models showed that compounds similar to this compound exhibited significant antitumor efficacy when administered orally. This suggests a promising avenue for further investigation into its therapeutic potential .
  • Biochemical Assays :
    • The compound has been utilized as a substrate in various biochemical assays aimed at studying enzyme kinetics and inhibition mechanisms. Its structural characteristics make it a valuable tool in medicinal chemistry research.

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